2-氨基-8-壬烯酸

描述

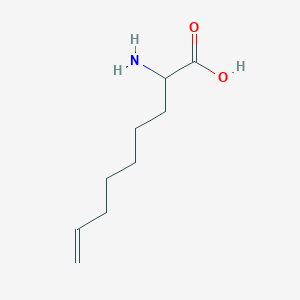

2-Amino-8-nonenoic acid, also known as (2R)-2-Amino-8-nonenoic acid or (2S)-2-Amino-8-nonenoic acid, is a compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The IUPAC name for this compound is ®-2-aminonon-8-enoic acid .

Molecular Structure Analysis

The linear formula of 2-Amino-8-nonenoic acid is C9H17NO2 . The InChI code is 1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m1/s1 .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-8-nonenoic acid include a boiling point of 303℃, a melting point of 200-201℃ (dec.), and a density of 1.002 g/cm3 .科学研究应用

合成和药用应用

药用化合物的高效合成:Wang等人(2007年)的研究开发了一种高效的合成过程,用于(S)-2-(环戊氧羰基)氨基-8-壬烯酸的合成,这是BILN 2061的关键组成部分,该药物是针对HCV NS3蛋白酶的抑制剂。该方法采用了对消旋2-乙酰氨基-8-壬烯酸的动力学分辨,对中试规模生产具有实际意义 (Wang et al., 2007)。

药用应用的不对称合成:Park等人(2016年)报道了一种实用的过程,用于制备异Boc (S)-2-氨基-8-壬烯酸,这是药物合成中使用的一种化合物。该过程利用了酶促还原胺化反应,在产率和对映选择性方面效率极高 (Park et al., 2016)。

分析化学和生物化学

高效液相色谱应用:Břicháč等人(2007年)探讨了与2-氨基-8-壬烯酸相关的反式-4-羟基-2-壬烯酸(HNEA)在开发RP-HPLC方法中的应用,用于分离HNEA对映体。该方法对于分析生物样本中的脂质过氧化标志物具有重要意义 (Břicháč等人,2007)。

生物合成和生物化学:Prasad等人(2006年)研究了8-甲基-壬烯酸对辣椒属植物辣椒素生物合成的影响。这项研究有助于理解类似脂肪酸衍生物在生物活性分子生物合成中的调节作用 (Prasad et al., 2006)。

化学合成和新应用

氮杂环化合物的合成:Farhan和Saour(2017年)合成了与氨基酸酯相关的氮杂环化合物,可能包括2-氨基-8-壬烯酸衍生物。这些化合物表现出抗菌和细胞毒活性,展示了氨基酸在药物化学中的广泛应用 (Farhan & Saour, 2017)。

生化分析中的荧光检测:Kuhr和Yeung(1988年)讨论了氨基酸(包括2-氨基-8-壬烯酸衍生物)在荧光检测和分析化学中的重要性。这种技术对于理解生物系统中的生化途径和小分子化合物至关重要 (Kuhr & Yeung, 1988)。

作用机制

Target of Action

It is known to be involved in the biosynthesis of capsaicinoids , which are active components in chili peppers that interact with the TRPV1 receptor, a pain receptor .

Mode of Action

It is known to be a precursor in the biosynthesis of capsaicinoids . Capsaicinoids, such as capsaicin, bind to the TRPV1 receptor, causing a sensation of heat or pain .

Biochemical Pathways

2-Amino-8-nonenoic acid is involved in the biosynthesis of capsaicinoids . The biosynthesis of capsaicinoids starts with the conversion of phenylalanine into vanillylamine, and the conversion of valine or leucine into 8-methyl-6-nonenoic acid . These two compounds are then condensed by the capsaicin synthase enzyme to form capsaicin .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the specific enzymes present in the body .

Result of Action

The result of the action of 2-Amino-8-nonenoic acid is the production of capsaicinoids, which are known to have various effects at the molecular and cellular level. Capsaicinoids can activate the TRPV1 receptor, leading to sensations of heat or pain . They also have potential therapeutic effects in treating several diseases, such as diabetes, cancer, obesity, cardiovascular, respiratory, gastric diseases, and urological disorders .

属性

IUPAC Name |

2-aminonon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMSSWRWDBZUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure and characteristics of 2-amino-8-nonenoic acid based on the research?

A1: The research article describes the synthesis of iso-Boc (S)-2-amino-8-nonenoic acid. Let's break down this name:

Q2: The research mentions a "through-process" synthesis. What does this mean and why is it significant?

A2: A "through-process" synthesis, as described in the research [], refers to a synthetic route where multiple steps are performed sequentially without the isolation and purification of intermediate products. This approach offers several advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)

![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)

![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)

![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)

![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)